5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, cyano, cyclohexyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between appropriate precursors.
Introduction of Substituents: The chlorine, cyano, and cyclohexyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the cyano and chlorine groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide: Lacks the chlorine atom, potentially altering its reactivity and interactions.
5-chloro-4,6-dimethylpyridine-2-sulfonamide: Lacks both the cyano and cyclohexyl groups, which significantly changes its chemical behavior.
Uniqueness
The presence of the cyclohexyl group in 5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide imparts unique steric and electronic properties, making it distinct from its analogs
Properties
IUPAC Name |
5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-9-12(8-16)14(17-10(2)13(9)15)21(19,20)18-11-6-4-3-5-7-11/h11,18H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGUKGSBVIXJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NC2CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.